molecular formula C17H15N3O2S B2795540 2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide CAS No. 878923-20-7

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B2795540
CAS No.: 878923-20-7
M. Wt: 325.39
InChI Key: NOTSSCYQOIIXLX-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and pyridine derivatives.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the thiazole-pyridine intermediate with phenoxypropanoic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

2-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is unique due to the combination of the phenoxy, pyridine, and thiazole moieties in a single molecule. This unique structure may confer distinct biological activities and properties compared to other thiazole derivatives.

Properties

IUPAC Name

2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12(22-14-5-3-2-4-6-14)16(21)20-17-19-15(11-23-17)13-7-9-18-10-8-13/h2-12H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTSSCYQOIIXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330308
Record name 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878923-20-7
Record name 2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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